molecular formula C21H24N4O5S B2518592 N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 946307-93-3

N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2518592
CAS No.: 946307-93-3
M. Wt: 444.51
InChI Key: DDQFDWGKOIWYLA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a pyrido-pyrimidine derivative characterized by a thioacetamide linker and a 3,4-dimethoxyphenyl substituent. Its structure includes a tetrahydropyrido[2,3-d]pyrimidine core with ethyl and methyl substituents at positions 6 and 1/3, respectively. The compound’s synthesis typically involves alkylation of pyrimidinone intermediates with chloroacetamide derivatives under basic conditions . Key features include:

  • Molecular weight: ~500–550 g/mol (estimated from analogs).
  • Functional groups: Thioether, acetamide, methoxy, and pyrido-pyrimidine dione.
  • Potential applications: Analogs of this scaffold are explored as kinase inhibitors, antimicrobial agents, and anticancer compounds .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-6-12-10-22-19-17(20(27)25(3)21(28)24(19)2)18(12)31-11-16(26)23-13-7-8-14(29-4)15(9-13)30-5/h7-10H,6,11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQFDWGKOIWYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets due to its unique functional groups and molecular framework. This article reviews its biological activity based on available research findings.

The molecular formula of this compound is C21H24N4O5SC_{21}H_{24}N_{4}O_{5}S, with a molecular weight of 444.5 g/mol .

Research indicates that compounds similar to this compound exhibit activity against various biological targets. The pyrido[2,3-d]pyrimidine moiety is known for its interactions with dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway .

Anticancer Activity

Several studies have investigated the anticancer properties of pyrido[2,3-d]pyrimidine derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The presence of the ethyl group at position N8 was reported to enhance activity four-fold compared to other derivatives .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression:

  • Dihydrofolate Reductase (DHFR) : The inhibition of DHFR can lead to reduced nucleotide synthesis and subsequently inhibit tumor growth .

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal examined the effects of a related compound on tumor xenografts in mice. The results indicated a significant reduction in tumor size and increased survival rates among treated animals compared to controls. This suggests that compounds with similar structures may possess comparable therapeutic effects.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of pyrido[2,3-d]pyrimidine derivatives. It was found that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AnticancerVarious cancer cell linesSignificant cytotoxicity
Enzyme InhibitionDihydrofolate reductaseReduced nucleotide synthesis
Apoptosis InductionCancer cellsActivation of caspase pathways

Comparison with Similar Compounds

The compound belongs to a broader class of pyrido-pyrimidine and thioacetamide derivatives. Below is a systematic comparison with structurally and functionally related molecules:

Structural Analogues
Compound Name / ID Core Structure Substituents Key Differences
Target Compound Pyrido[2,3-d]pyrimidine 6-Ethyl, 1,3-dimethyl, 3,4-dimethoxyphenyl thioacetamide Reference compound for comparison.
N-(3,4-Dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide Pyrido[2,3-d]pyrimidine 5-Methoxy, 1-methyl Additional methoxy at position 5; alters electronic properties and solubility.
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide Pyrimidine 2,4-Dimethoxyphenyl, trifluoromethylbenzothiazole Pyrimidine core instead of pyrido-pyrimidine; enhanced lipophilicity.
N-(4-Chlorophenyl)-2-(4-methyl-1,3,6-trioxo-pyrrolo[3,4-c]pyridin-7-yl)acetamide Pyrrolo[3,4-c]pyridine 4-Chlorophenyl, trioxo-pyrrolo group Fused pyrrolo-pyridine core; higher polarity due to trioxo groups.
Physicochemical Properties
Property Target Compound Pyrido-Pyrimidine Analog Thieno-Pyrimidine Analog Pyrrolo-Pyridine Analog
Melting Point (°C) >300 (estimated) >300 290–300 >300
LogP ~2.5–3.0 ~2.8 ~3.2 ~1.8
Aqueous Solubility Low Low Very low Moderate

Notes:

  • The target compound and its pyrido-pyrimidine analogs exhibit low aqueous solubility due to hydrophobic substituents (e.g., ethyl, methoxy) .
  • Pyrrolo-pyridine derivatives show improved solubility owing to polar trioxo groups .

Key Findings :

  • The trifluoromethylbenzothiazole group in significantly improves kinase inhibition compared to the target compound’s dimethoxyphenyl group.
  • Chlorophenyl and trioxo-pyrrolo groups in correlate with cytotoxicity but reduce selectivity.

Q & A

Q. What are the critical steps in synthesizing this compound, and how is structural integrity confirmed?

The synthesis typically involves multi-step reactions, including:

  • Thioether formation : Coupling the pyrido[2,3-d]pyrimidine core with the acetamide-thiol group via nucleophilic substitution .
  • Functional group introduction : Attaching the 3,4-dimethoxyphenyl moiety through amide bond formation using carbodiimide coupling agents .
  • Purification : Column chromatography or recrystallization to isolate the final product . Structural confirmation relies on:
  • 1H/13C NMR : To verify substituent positions (e.g., δ ~10 ppm for NHCO in 1H NMR) .
  • Mass spectrometry : LC-MS to confirm molecular weight (e.g., [M+H]+ peaks) .
  • Elemental analysis : Validating C, H, N, S percentages (e.g., ±0.1% deviation from theoretical values) .

Q. Which analytical techniques are essential for assessing purity and structural fidelity?

  • Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for intermediate monitoring .
  • Spectroscopy : Infrared (IR) spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups .
  • Melting point analysis : Sharp melting ranges (e.g., 230°C ±2°C) indicate high crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution efficiency .
  • Temperature control : Maintaining 60–80°C during coupling steps minimizes side reactions .
  • Catalyst use : Triethylamine or DMAP accelerates amide bond formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while preserving yield .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Cross-validation : Combine NMR, MS, and elemental analysis to resolve ambiguities (e.g., overlapping proton signals in DMSO-d6) .
  • Isotopic labeling : Use 13C-enriched reagents to trace carbon connectivity in complex spectra .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values .

Q. What strategies are effective for evaluating the compound’s biological activity and mechanisms?

  • In vitro assays :
  • Anticancer : MTT assays against cancer cell lines (e.g., IC50 determination) .
  • Antimicrobial : Broth microdilution for MIC values .
    • Target identification : Molecular docking to predict binding affinity for kinases or DNA topoisomerases .
    • Metabolic stability : Liver microsome studies to assess CYP450-mediated degradation .

Q. How do structural modifications influence reactivity and therapeutic potential?

  • Thioether moiety : Enhances electron-deficient pyrimidine ring reactivity, enabling nucleophilic aromatic substitution .
  • Dimethoxyphenyl group : Modulates lipophilicity (logP) and blood-brain barrier penetration .
  • Analog synthesis : Fluorination at the pyrimidine ring improves metabolic stability (see comparative table below) .
Analog Modification Biological Impact
6-Fluoro derivativeFluorine at pyrimidine C6↑ Anticancer activity
Chlorinated acetamideCl substituent on phenyl ring↑ Antimicrobial potency

Q. What challenges arise in scaling up laboratory synthesis, and how are they mitigated?

  • Side reactions : Scale-dependent heat dissipation issues are addressed via flow chemistry (e.g., continuous reactors) .
  • Purification bottlenecks : Replace column chromatography with fractional crystallization .
  • Solvent recovery : Implement green chemistry principles (e.g., ethanol/water mixtures) .

Methodological Notes

  • Data interpretation : Always correlate spectral data with synthetic intermediates to track unexpected byproducts .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
  • Safety protocols : Handle thiol intermediates under inert atmosphere to prevent oxidation .

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